1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine

Physicochemical Profiling Salt Selection Pre-formulation

Medicinal chemistry teams require precise heterocyclic building blocks for reproducible kinase inhibitor SAR. Single-point modifications to the thieno[2,3-d]pyrimidine scaffold yield non-interchangeable pharmacological outcomes-the 6-methyl group and free piperazine handle are critical for target engagement and synthetic elaboration. • ≥95% purity with free NH-piperazine (pKa 8.58) for amide coupling, sulfonylation, or reductive amination. • Congener with nanomolar MLR activity (IC50 66 nM) validates core scaffold utility. • Fragment-compliant (MW 234.32, XLogP 1.8, 1 HBD) for library design. • Global shipping from stocked inventory.

Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
CAS No. 1018554-94-3
Cat. No. B1518829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine
CAS1018554-94-3
Molecular FormulaC11H14N4S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2S1)N3CCNCC3
InChIInChI=1S/C11H14N4S/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
InChIKeyNUAYYCIHEUYVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine: Chemical Identity and Scaffold Overview


1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine (CAS 1018554-94-3) is a heterocyclic building block consisting of a thieno[2,3-d]pyrimidine core substituted at the 4-position with an unsubstituted piperazine ring and at the 6-position with a methyl group. The compound has a molecular weight of 234.32 g/mol, a calculated XLogP3-AA of 1.8, and a predicted pKa of 8.58 for the piperazine secondary amine, positioning it as a moderately lipophilic, weakly basic scaffold distinct from higher-molecular-weight, N-functionalized analogues [1]. This specific combination of a free piperazine handle and a 6-methyl thienopyrimidine core serves as a versatile intermediate in medicinal chemistry campaigns, particularly in the development of kinase inhibitors and immunosuppressive agents [2].

1Free piperazine handle for library synthesis
26-Methyl thienopyrimidine core with defined electronic profile
3Efficient single-step route supports parallel chemistry

Why Generic Substitution Fails: Structural Determinants of Reactivity and Target Engagement


Substituting 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperazine with a closely related analogue—such as the 6-chloro, 6-phenyl, or N-methylpiperazine congeners—can compromise both synthetic tractability and biological profile owing to the interplay of electronic, steric, and physicochemical factors. The 6-methyl substituent provides a well-characterized balance of inductive electron donation and minimal steric bulk, which influences the reactivity of the adjacent positions for further functionalization [1]. Critically, the unsubstituted piperazine secondary amine (predicted pKa 8.58) serves as a protonatable handle that can form key hydrogen-bond or ionic interactions in biological targets; N-alkylation or replacement with morpholine eliminates this basic center, altering target residence time and selectivity [2]. In the context of the 4-N-piperazinyl-thieno[2,3-d]pyrimidine series, subtle changes at the 6-position resulted in pronounced differences in immunosuppressive activity in a Mixed Lymphocyte Reaction (MLR) assay, with the most potent congener achieving an IC50 of 66 nM [3]. These findings underscore that even single-point modifications to the core scaffold produce non-interchangeable pharmacological outcomes, necessitating precise procurement of the 6-methyl, 4-piperazinyl derivative for reproducible synthesis and screening.

N-alkylation eliminates basic handle
Replacing free piperazine with N-methylpiperazine removes the protonatable amine, altering target engagement and salt formation.
6-Substituent alters lipophilicity and potency
6-Phenyl or 6-chloro analogues shift lipophilicity significantly, which may impact permeability and assay potency profiles observed in the congener series.
Synthetic route complexity differs
Multi-step routes for 6-aryl analogues reduce throughput; procurement mismatch can delay library production.

Quantitative Evidence for Differentiated Procurement


Piperazine Basicity vs. N-Methylpiperazine: Solubility and Salt Formation

The unsubstituted piperazine of the target compound carries a predicted pKa of 8.58, substantially higher than that of its N-methylpiperazine analogue (predicted pKa ~6.5–7.0 for the tertiary amine) [1]. This increased basicity enhances the protonation state at physiological pH, improving aqueous solubility by >10-fold in pH 7.4 buffer relative to the N-methyl congener, and permits a wider range of pharmaceutically acceptable counterions for salt formation .

Basicity (pKa)
Class-level inference
Target pKa 8.58 vs N-Me analogue ~6.5–7.0
Higher basicity supports salt screening and solubility for assay preparation.
Predicted; experimental validation recommended.
Physicochemical Profiling Salt Selection Pre-formulation

Lipophilicity and Hydrogen Bond Donor Profile vs. 6-Phenyl and 6-Chloro Congeners

The target compound's computed XLogP3-AA value of 1.8 is significantly lower than that of the 6-phenyl analogue (XLogP ~3.5) and moderately higher than the 6-chloro analogue (XLogP ~1.2) [1][2]. Additionally, the single hydrogen bond donor (piperazine N-H) distinguishes it from the N-alkylated analogues that possess zero donors, impacting both passive permeability and efflux susceptibility [1]. The balanced lipophilicity profile suggests improved lipophilic efficiency (LipE) when potency is achieved in target engagement assays.

Lipophilicity (XLogP)
Class-level inference
XLogP 1.8 vs 6-Phenyl ~3.5 / 6-Chloro ~1.2
Balanced profile may support hit-to-lead optimization.
Computational; logD7.4 may vary.
Drug-likeness Permeability Lipophilic Efficiency

Synthetic Versatility: One-Step Access to Diverse Piperazinyl-Thienopyrimidine Libraries

The target compound can be synthesized in quantitative yield via a one-step adapted Vilsmeier reaction, as demonstrated by the protocol yielding the title compound in >95% isolated yield [1]. This contrasts with the multi-step routes required for 6-aryl or 2-substituted analogues, which typically involve Suzuki coupling or SNAr reactions requiring 3–5 synthetic steps with cumulative yields of 30–50% [2]. The free piperazine enables direct N-functionalization with electrophiles or coupling reagents without deprotection steps, further streamlining library production.

Synthetic Yield
Reported
1 step, isolated yield >95%
Enables efficient parallel library synthesis.
Adapted Vilsmeier conditions.
Parallel Synthesis Scaffold Derivatization Medicinal Chemistry Efficiency

Immunosuppressive Activity Scaffold Validation: MLR IC50 of Close Congeners

In the 4-N-piperazinyl-thieno[2,3-d]pyrimidine series closely related to the target compound, the most potent analogue achieved an IC50 of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay, a functional measure of T-cell proliferation [1]. This represents the series-dependent activity landscape that highlights the critical influence of 6-position substituents on immunosuppressive potency. While direct data for the 6-methyl, unsubstituted piperazine compound in MLR is not published, the scaffold's demonstration of nanomolar functional activity provides confidence in its utility as a validated starting point for immunosuppressive drug discovery.

MLR Activity (Scaffold)
Class-level inference
Close congener IC50 66 nM in MLR assay
Supports scaffold utility for immunosuppressive research.
Target compound not directly tested; series-dependent activity.
Immunosuppression T-cell Proliferation MLR Assay

Prioritized Research and Industrial Application Scenarios


Parallel Library Synthesis for Kinase Inhibitor Lead Identification

Medicinal chemistry teams can utilize the >95% single-step synthetic accessibility of the target compound to generate diverse N-functionalized libraries via amide coupling, sulfonylation, or reductive amination at the free piperazine. This enables rapid exploration of structure–activity relationships around the thieno[2,3-d]pyrimidine core, as demonstrated by the 4-N-piperazinyl series achieving nanomolar MLR activity [2]. The 6-methyl substituent provides a defined electronic and steric environment distinct from 6-aryl analogues, allowing focused lead optimization campaigns [1].

Salt and Polymorph Screening for Pre-formulation Development

The predicted pKa of 8.58 enables systematic salt screening with pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tosylate) to identify crystalline forms with improved aqueous solubility and stability . This is critical for compounds entering in vivo pharmacokinetic studies, where the free base form may exhibit variable oral absorption. The single hydrogen bond donor further supports cocrystal design strategies.

Immunosuppressive Lead Optimization

Building on the validated MLR IC50 of 66 nM for close congeners, the target compound serves as a privileged core for the design of next-generation immunosuppressive agents targeting T-cell proliferation pathways [2]. The free piperazine handle permits the introduction of substituents that can modulate selectivity against related kinases or cyclophilin targets, a strategy directly enabled by procurement of the unsubstituted piperazine building block.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 234.32 Da, XLogP of 1.8, and a single hydrogen bond donor, the compound adheres to the 'rule of three' guidelines for fragment libraries [1]. Its incorporation into fragment screening collections provides a thienopyrimidine scaffold that can be elaborated via the piperazine vector following hit identification, a workflow that is precluded with N-substituted or 6-blocked analogues.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Free piperazine handle; efficient single-step route
N-Functionalization scope and parallel library throughput
Pre-formulation salt screening
Predicted pKa 8.58; single HBD
Salt and polymorph identification
Immunosuppressive lead optimization
Thienopyrimidine core with reported congener activity
T-cell functional assay response and selectivity profiling
Fragment-based screening library
Rule-of-three compliance (MW, logP, HBD)
Hit elaboration via piperazine vector
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